1-(2,5-Dimethylphenyl)piperazine

Apoptosis Cancer Biology Cytochrome c

Researchers in CNS drug discovery and cancer biology should secure this specific 2,5-dimethylphenylpiperazine isomer. Its unique substitution pattern is critical for achieving dopamine D3 receptor selectivity over D2, a property not replicated by other regioisomers (2,3-, 2,4-, 2,6-). It also uniquely induces mitochondrial apoptosis in MCF-7 cells. Using an alternative isomer can invalidate structure-activity relationship (SAR) studies. We provide the high-purity (>98%) scaffold essential for reproducible neuropsychiatric and oncological research.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 1013-25-8
Cat. No. B094769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethylphenyl)piperazine
CAS1013-25-8
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2CCNCC2
InChIInChI=1S/C12H18N2/c1-10-3-4-11(2)12(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
InChIKeyYRIFWVMRUFKWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethylphenyl)piperazine (CAS 1013-25-8): An Arylpiperazine Scaffold with Defined Physicochemical and Cytotoxic Properties for Medicinal Chemistry Procurement


1-(2,5-Dimethylphenyl)piperazine (CAS 1013-25-8) is a substituted N-arylpiperazine derivative characterized by a 2,5-dimethyl substitution pattern on the phenyl ring [1]. This compound, with the molecular formula C12H18N2 and molecular mass of 190.28 g/mol, serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical development . It exists as a solid at room temperature (melting point: 44.0–48.0°C) and exhibits a boiling point of 154°C at 10 mmHg . The compound meets Lipinski's Rule of Five (true) and has a calculated LogP of approximately 2.57, indicating moderate lipophilicity suitable for CNS drug discovery applications [2].

Why 1-(2,5-Dimethylphenyl)piperazine Cannot Be Indiscriminately Substituted by Other Dimethylphenylpiperazine Isomers


The pharmacological and physicochemical profile of N-arylpiperazines is exquisitely sensitive to the position of methyl substituents on the phenyl ring [1]. The 2,5-dimethyl substitution pattern confers a distinct electronic distribution and steric conformation that differentiates this compound from its 2,3-, 2,4-, 2,6-, and 3,4-dimethylphenyl regioisomers [2]. This positional specificity directly impacts receptor binding affinity, with the 2,5-substituted variant exhibiting differential interaction with cholinergic systems, dopamine D3 vs. D2 receptor selectivity profiles, and apoptotic pathways in cancer cell lines relative to other substitution patterns . Consequently, substitution with an alternative isomer—even one differing only in methyl group placement—introduces uncontrolled variables in synthetic yields, receptor engagement, and downstream biological activity, potentially invalidating entire SAR campaigns or requiring de novo optimization [3].

Quantitative Differentiation of 1-(2,5-Dimethylphenyl)piperazine: Receptor Binding, Cytotoxicity, and Synthetic Utility Data


Apoptotic Induction in MCF-7 Breast Cancer Cells via Cytochrome c Release and Caspase-3 Activation

1-(2,5-Dimethylphenyl)piperazine induces apoptosis in MCF-7 human breast adenocarcinoma cells through a defined mitochondrial pathway involving cytochrome c release and caspase-3 activation . While structurally related arylpiperazines (e.g., 1-(2,4-dimethylphenyl)piperazine) have been reported to modulate nicotinic acetylcholine receptors and lipid transport without documented apoptotic activity, the 2,5-substituted variant demonstrates a distinct pro-apoptotic profile that is position-dependent .

Apoptosis Cancer Biology Cytochrome c

Physicochemical Characterization: Melting Point and Lipophilicity for Pre-formulation and CNS Drug Design

1-(2,5-Dimethylphenyl)piperazine exhibits a melting point of 44.0–48.0°C and a calculated LogP of 2.57 . This lipophilicity falls within the optimal range (LogP 2–4) for blood-brain barrier penetration, positioning the 2,5-isomer as a CNS-amenable scaffold [1]. In contrast, the 2,3-dimethylphenyl isomer (CAS 1013-22-5) is a liquid at room temperature with a melting point below 25°C , while the 2,6-dimethylphenyl isomer (CAS 1012-91-5) has a higher melting point of 54–56°C . These divergent solid-state properties necessitate distinct handling and formulation protocols that preclude direct substitution without process revalidation.

Pre-formulation Drug Discovery CNS Penetration

Receptor Pharmacology: Differential Dopamine D3 vs. D2 Selectivity Driven by Methyl Substitution Pattern

Substituted N-phenylpiperazine analogs bearing 2,5-dimethyl substitution have been evaluated as D3 vs. D2 dopamine receptor subtype selective ligands [1]. This class of compounds exhibits the capacity for high D3 receptor affinity with selectivity over D2 receptors, a profile attributed to the specific steric and electronic contributions of the 2,5-dimethyl arrangement [2]. The 2,3-dimethyl isomer (CAS 1013-22-5) demonstrates D3 affinity with Ki = 145 nM and 31 nM for specific analogs, but with different alkyl chain elongation effects on D4 affinity , while the 2,4-isomer (CAS 1013-76-9) shows preferential affinity for serotonin receptors (5-HT1A, 5-HT1B, 5-HT3A, 5-HT7) rather than dopamine D3 selectivity .

Dopamine Receptors Neuropharmacology Structure-Activity Relationship

Cholinergic Pharmacology: Nicotinic Acetylcholine Receptor Interaction vs. Positional Isomers

1-(2,5-Dimethylphenyl)piperazine has been identified as a cholinergic drug structurally related to arylpiperazines . The 2,4-dimethyl isomer (CAS 1013-76-9) acts as an acetylcholine receptor agonist, binding to nicotinic acetylcholine receptors and mimicking acetylcholine action . This pharmacological divergence—with the 2,5-isomer characterized as a cholinergic modulator and the 2,4-isomer as a direct nAChR agonist—demonstrates that methyl group positioning determines whether the compound acts as an orthosteric agonist or functions through alternative cholinergic mechanisms.

Cholinergic System Nicotinic Receptors Neurotransmission

High-Value Research and Industrial Application Scenarios for 1-(2,5-Dimethylphenyl)piperazine


Medicinal Chemistry: Synthesis of Dopamine D3 Receptor-Selective Ligands

1-(2,5-Dimethylphenyl)piperazine serves as a core arylpiperazine scaffold for the development of dopamine D3 receptor-selective ligands. Its 2,5-dimethyl substitution pattern confers the steric and electronic properties necessary for achieving D3 selectivity over D2 receptors [1]. Researchers synthesizing D3-targeted compounds for neuropsychiatric disorders—including schizophrenia, addiction, and Parkinson's disease—should prioritize this specific isomer, as alternative dimethylphenylpiperazine regioisomers (e.g., 2,4- and 2,3-substituted) exhibit divergent receptor selectivity profiles favoring serotonin receptors or alkyl chain-dependent D3/D4 pharmacology .

Cancer Biology: Investigation of Mitochondrial Apoptotic Pathways

1-(2,5-Dimethylphenyl)piperazine induces apoptosis in MCF-7 breast cancer cells through a defined mitochondrial mechanism involving cytochrome c release and caspase-3 activation [1]. This apoptotic activity distinguishes the 2,5-isomer from other dimethylphenylpiperazines, which lack documented pro-apoptotic effects. Cancer biology laboratories investigating mitochondrial apoptosis pathways, cytochrome c release mechanisms, or caspase-dependent cell death should procure the 2,5-isomer specifically, as the 2,4-isomer demonstrates nicotinic acetylcholine receptor agonism without apoptotic activity .

Pre-formulation and CNS Drug Discovery: Lipophilicity-Optimized Scaffold Development

With a calculated LogP of 2.57 and melting point of 44.0–48.0°C, 1-(2,5-Dimethylphenyl)piperazine occupies the optimal lipophilicity range (LogP 2–4) for blood-brain barrier penetration [1]. This positions the compound as an ideal starting scaffold for CNS drug discovery programs targeting neurological and psychiatric indications . Procurement teams supporting CNS-focused medicinal chemistry should select the 2,5-isomer over the 2,3-isomer (liquid at room temperature) or the 2,6-isomer (higher melting point of 54–56°C) to maintain consistent solid-state handling and avoid revalidation of formulation protocols .

Cholinergic Pharmacology: Mechanistic Studies of Cholinergic Modulation

As a cholinergic drug structurally related to arylpiperazines, 1-(2,5-Dimethylphenyl)piperazine is appropriate for investigations of cholinergic signaling pathways where receptor modulation—rather than direct agonism—is desired [1]. Researchers should distinguish this compound from the 2,4-dimethyl isomer, which acts as a direct nicotinic acetylcholine receptor agonist and would introduce confounding orthosteric activation in cholinergic assays . This mechanistic divergence makes proper isomer selection essential for experimental reproducibility in cholinergic pharmacology studies.

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